molecular formula C18H16ClN3O2 B4894337 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B4894337
M. Wt: 341.8 g/mol
InChI Key: KDQLQGGAFYDUSV-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it has been proposed to act by inhibiting enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, reduce seizure activity in animal models, and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its broad range of potential applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various experiments.

Future Directions

There are several future directions for the research on 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide. Some of these include:
1. Investigating its potential as a novel anticancer agent, particularly in combination with other drugs.
2. Studying its effects on various biological processes, such as DNA replication and protein synthesis, to better understand its mechanism of action.
3. Developing new synthetic methods to improve its purity and yield.
4. Investigating its potential as a treatment for neurological disorders, such as epilepsy and Alzheimer's disease.
5. Studying its effects on the gut microbiome and its potential as a probiotic or prebiotic agent.
Conclusion
In conclusion, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is a chemical compound with significant potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. Although its mechanism of action is not fully understood, it has been shown to exhibit various biochemical and physiological effects. Future research on this compound could lead to the development of new drugs and treatments for various diseases and disorders.

Synthesis Methods

The synthesis of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 5-amino-1,2,4-oxadiazole-3-carboxylic acid, followed by the reaction of the resulting product with 3,4-dimethylaniline. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, anticonvulsant, and antimicrobial activities, among others.

properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-7-8-13(9-12(11)2)20-17(23)10-16-21-18(24-22-16)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLQGGAFYDUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

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